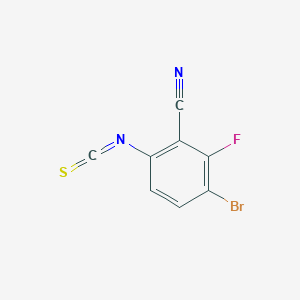
UDP-GlcNAz
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Uridine diphosphate N-azidoacetylglucosamine (UDP-GlcNAz) is a nucleotide sugar derivative used in various biochemical and molecular biology applications. It is a modified form of uridine diphosphate N-acetylglucosamine (UDP-GlcNAc), where an azido group replaces the acetyl group. This modification allows this compound to be used in bioorthogonal chemistry, particularly in click chemistry reactions, making it a valuable tool for studying glycosylation and other cellular processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of UDP-GlcNAz typically involves the chemical modification of UDP-GlcNAc. One common method includes the use of azidoacetyl chloride to introduce the azido group. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the substitution reaction. The process can be summarized as follows:
Starting Material: UDP-GlcNAc
Reagent: Azidoacetyl chloride
Solvent: Organic solvent (e.g., dichloromethane)
Catalyst: Base (e.g., triethylamine)
Reaction Conditions: Room temperature, under an inert atmosphere
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity. The process may involve continuous flow reactors and automated synthesis equipment to ensure consistent production quality.
化学反应分析
Types of Reactions
UDP-GlcNAz undergoes various chemical reactions, including:
Click Chemistry: The azido group in this compound allows it to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, forming stable triazole linkages.
Substitution Reactions: The azido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Click Chemistry: Copper sulfate and sodium ascorbate are commonly used as catalysts in CuAAC reactions.
Substitution Reactions: Various nucleophiles can be used to replace the azido group, depending on the desired product.
Major Products
The major products formed from these reactions include triazole-linked conjugates and substituted derivatives of this compound, which can be used for further biochemical studies.
科学研究应用
UDP-GlcNAz has a wide range of applications in scientific research:
Chemistry: Used in bioorthogonal chemistry for labeling and detecting biomolecules.
Biology: Employed in studying glycosylation processes and protein modifications.
Medicine: Utilized in developing diagnostic tools and therapeutic agents.
Industry: Applied in the production of glycoproteins and other biotechnological products.
作用机制
UDP-GlcNAz exerts its effects through its incorporation into glycan structures by glycosyltransferases. The azido group allows for subsequent bioorthogonal reactions, enabling the labeling and detection of glycosylated molecules. The molecular targets include various glycoproteins and glycolipids, and the pathways involved are primarily related to glycosylation and cellular signaling.
相似化合物的比较
Similar Compounds
UDP-GlcNAc: The parent compound of UDP-GlcNAz, used in glycosylation.
UDP-GalNAz: A similar azido-modified nucleotide sugar used in glycosylation studies.
CMP-SiaNAz: A cytidine monophosphate derivative used in sialylation studies.
Uniqueness
This compound is unique due to its azido group, which allows for bioorthogonal click chemistry reactions. This makes it particularly useful for labeling and detecting glycosylated molecules in complex biological systems.
属性
分子式 |
C17H24N6Na2O17P2 |
|---|---|
分子量 |
692.3 g/mol |
IUPAC 名称 |
disodium;[3-[(2-azidoacetyl)amino]-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C17H26N6O17P2.2Na/c18-22-19-3-9(26)20-10-13(29)11(27)6(4-24)38-16(10)39-42(34,35)40-41(32,33)36-5-7-12(28)14(30)15(37-7)23-2-1-8(25)21-17(23)31;;/h1-2,6-7,10-16,24,27-30H,3-5H2,(H,20,26)(H,32,33)(H,34,35)(H,21,25,31);;/q;2*+1/p-2 |
InChI 键 |
XGTPLFSPWJKVQB-UHFFFAOYSA-L |
规范 SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OC3C(C(C(C(O3)CO)O)O)NC(=O)CN=[N+]=[N-])O)O.[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





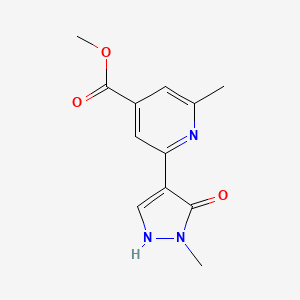
![2-[2-(2-Aminophenoxy)ethoxy]-4-nitroaniline](/img/structure/B13712855.png)

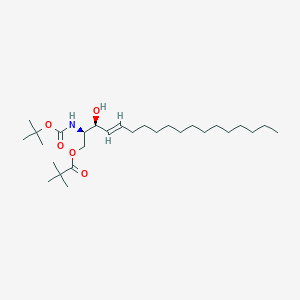
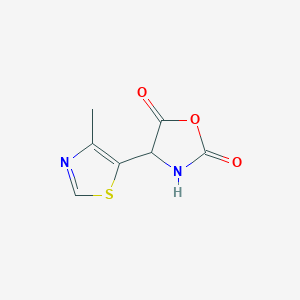
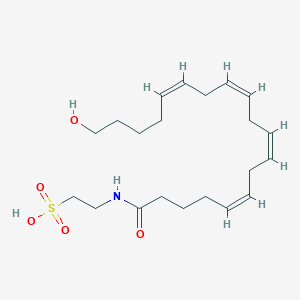

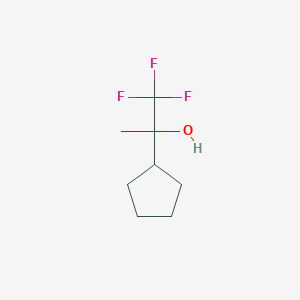
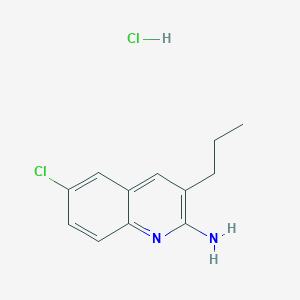
![4-(Cyclopropylmethyl)-2,2-dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid](/img/structure/B13712893.png)
